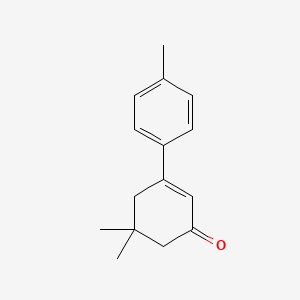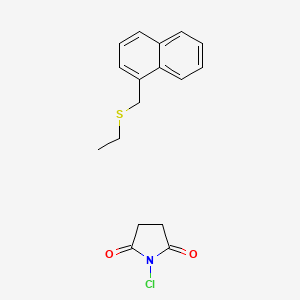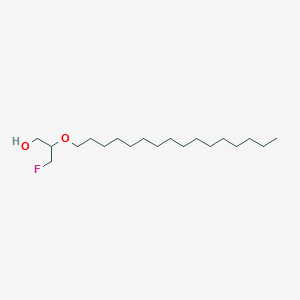
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one: is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Functional Group Modifications: Introduction of the ethyl and methyl groups can be done through alkylation reactions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the isoquinolinone core.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 3-ethyl-2-methyl-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-ethyl-4-hydroxy-2-methylisoquinoline.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Potential therapeutic applications due to its biological activities. Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-methylisoquinolin-1(2H)-one: Lacks the ethyl group.
3-Ethyl-2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group.
3-Ethyl-4-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the specific combination of ethyl, hydroxyl, and methyl groups on the isoquinolinone core, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
67456-15-9 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-10-11(14)8-6-4-5-7-9(8)12(15)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
NIWMBIVOLCNFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2C(=O)N1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)





![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)

